molecular formula C10H11BrO2 B13310907 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13310907
M. Wt: 243.10 g/mol
InChI Key: UWWAHYDPLBCHHU-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is a high-purity chemical compound provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifier Summary • IUPAC Name: this compound • CAS Registry Number: 1514860-39-9 • Molecular Formula: C 10 H 11 BrO 2 • Molecular Weight: 243.10 g/mol Research Applications This compound serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure, featuring both a bromo substituent and a phenolic hydroxyl group on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this ketone in various synthetic pathways, including the development of novel chemical entities. The bromine atom acts as a good leaving group, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the hydroxyl group can be protected or modified, offering additional synthetic leverage. This combination of functional groups makes it a particularly useful precursor in constructing potential pharmacophores for biological evaluation . Storage and Handling Please refer to the available Safety Datasheet for detailed handling, storage, and disposal information. Store in a cool, dry place under appropriate conditions.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11BrO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3

InChI Key

UWWAHYDPLBCHHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Directed Bromination

This method involves introducing the ketone moiety via Friedel-Crafts acylation, followed by regioselective bromination.

  • Step 1 : Protect 4-hydroxyphenol as its methyl ether (4-methoxyphenol) to prevent side reactions during acylation.
  • Step 2 : Perform Friedel-Crafts acylation using isobutyryl chloride and AlCl₃ in a non-polar solvent (e.g., dichloromethane). This yields 4-methoxy-2-methylpropiophenone .
  • Step 3 : Brominate the aromatic ring using Br₂ in acetic acid or FeBr₃ as a catalyst. The methoxy group directs bromination to the ortho/para positions, but the ketone’s meta-directing effect may favor bromination at position 3.
  • Step 4 : Deprotect the methoxy group using BBr₃ or HBr in acetic acid to regenerate the hydroxyl group.

Key Data :

Parameter Conditions/Result
Acylation Yield 70–85% (analogous to)
Bromination Temp 0–25°C (prevents polybromination)
Final Purity ≥95% after flash chromatography (EtOAc:hexane)

Nucleophilic Aromatic Substitution (NAS)

This route leverages a pre-functionalized aryl halide intermediate.

  • Step 1 : Synthesize 4-hydroxy-3-nitro-2-methylpropiophenone via nitration of 4-hydroxy-2-methylpropiophenone. The nitro group acts as a temporary directing group.
  • Step 2 : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.
  • Step 3 : Convert the amine to a diazonium salt using NaNO₂/HBr at 0–5°C, followed by a Sandmeyer reaction with CuBr to substitute the amine with bromine.

Advantages :

  • High regioselectivity for the 3-position.
  • Avoids competing ortho/para bromination issues.

Metalation-Bromination Strategy

Directed ortho-metalation (DoM) exploits the ketone’s directing effect:

  • Step 1 : Treat 4-methoxy-2-methylpropiophenone with LDA (lithium diisopropylamide) at −78°C to deprotonate the position ortho to the ketone.
  • Step 2 : Quench with Br₂ or BrCN to install bromine at the 3-position (meta to the hydroxyl after deprotection).
  • Step 3 : Deprotect the methoxy group using BBr₃.

Yield Optimization :

  • Use THF as the solvent for improved metalation efficiency.
  • Maintain strict temperature control (−78°C) to prevent side reactions.

Purification and Characterization

  • Flash Chromatography : Purify crude products using silica gel with ethyl acetate:petroleum ether (1:3 to 1:1 gradient).
  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 7.8 (d, J = 8.6 Hz, 2H, aromatic), 6.9 (d, J = 8.6 Hz, 2H, aromatic), 3.1 (q, 1H, CH), 1.5 (d, 6H, CH₃).
    • HRMS : [M+H]⁺ calcd. for C₁₀H₁₁BrO₂: 253.9974; found: 253.9972.

Challenges and Mitigation

  • Regioselectivity : Competing ortho/para bromination can occur if the hydroxyl group is unprotected. Use protecting groups (e.g., methoxy) or directing groups (e.g., nitro) to enforce meta substitution.
  • Side Reactions : Over-bromination is minimized by controlling Br₂ stoichiometry (1.1 equiv) and low temperatures.

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts acylation is preferred for bulk synthesis due to readily available starting materials.
  • Green Chemistry : Replace Br₂ with HBr/H₂O₂ systems to reduce hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol, or potassium cyanide in water.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromo-4-oxophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is a halogenated aromatic hydroxyl ketone with a bromine atom and a hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety. It has a molecular formula of C10H10BrO2C_{10}H_{10}BrO_2 and a molecular weight of approximately 277.54 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.

Applications in Organic Synthesis

This compound can be used in organic synthesis due to the presence of the bromine and hydroxyl groups on the phenyl ring, as well as the methylpropanone moiety. Common reagents used in reactions with this compound include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Applications in Medicinal Chemistry

This compound exhibits notable biological activity due to its structural features. The hydroxyl group allows for hydrogen bonding interactions with biological macromolecules, which may enhance its binding affinity to specific proteins or enzymes. The compound's halogenated structure also facilitates electrophilic aromatic substitution reactions, potentially leading to modifications of biological pathways.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. The compound's ability to engage in hydrogen bonding and electrophilic substitution makes it a candidate for further investigation in pharmacological studies. Research into its interactions with various enzymes and receptors could reveal therapeutic potentials or toxicological profiles.

Structural Comparison

The uniqueness of this compound lies in its specific combination of bromine and hydroxyl groups along with a ketone structure, which confers distinct chemical properties and reactivity not found in other compounds.

Future Research Directions

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-methylpropan-1-one

  • Molecular Formula : C${10}$H${11}$BrO
  • Key Differences : Lacks the hydroxyl group at the 4-position of the phenyl ring.
  • Impact: Reduced polarity and hydrogen-bonding capacity compared to the target compound, leading to lower solubility in polar solvents.

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

  • Molecular Formula : C${10}$H${10}$BrClO
  • Key Differences : Substitutes the hydroxyl group with a methyl group and introduces chlorine at the 3-position.
  • Impact: The electron-withdrawing chlorine increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles.

1-(4-Hydroxyphenyl)-2-methylpropan-1-one

  • Molecular Formula : C${10}$H${12}$O$_2$
  • Key Differences : Lacks bromine at the 3-position.
  • Impact: The absence of bromine reduces molecular weight (178.23 g/mol) and UV absorption capacity.

Physicochemical Properties

Property 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one 1-(4-Bromophenyl)-2-methylpropan-1-one 1-(4-Hydroxyphenyl)-2-methylpropan-1-one
Molecular Weight 251.10 g/mol 227.10 g/mol 178.23 g/mol
Polarity High (due to –OH and Br) Moderate (Br only) Moderate (–OH only)
Melting Point Likely >150°C (predicted) Not reported Liquid at room temperature
Hydrogen Bonding Strong (O–H···O) None Moderate (O–H···O)

Biological Activity

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one, a phenolic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C10H12BrO2, with a molecular weight of approximately 243.11 g/mol. The presence of bromine and hydroxyl groups on the phenyl ring enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition studies demonstrated that at concentrations up to 25 μM, the compound effectively reduced tyrosinase activity without adversely affecting cell viability .

Table 1: Inhibition of Tyrosinase Activity by this compound

Concentration (μM)Tyrosinase Activity (%)Cell Viability (%)
0100100
108598
256090
503070

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies show that derivatives of this phenolic compound exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Table 2: Antimicrobial Activity of Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus18
E. coli15
Derivative AS. aureus22
E. coli20

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites on enzymes such as tyrosinase, inhibiting their activity through competitive inhibition.
  • Signal Transduction Modulation : It may influence signal transduction pathways by interacting with receptors involved in inflammatory responses .

Case Study 1: Anti-inflammatory Effects

In a study involving RAW264.7 cells stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in significant reductions in nitric oxide (NO) and prostaglandin E2 (PGE2) production. The results indicated that the compound could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses .

Case Study 2: Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and activation of caspases . Further investigations are needed to elucidate the precise mechanisms involved.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of brominated aromatic ketones often employs Friedel-Crafts acylation, as demonstrated for analogs like 1-(4-Bromophenyl)-2-methylpropan-1-one . For the target compound, the hydroxyl group at the 4-position requires protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during bromination. Optimization involves:
  • Catalyst selection : Aluminum chloride (AlCl₃) or FeCl₃ for electrophilic substitution.
  • Solvent choice : Dichloromethane or nitrobenzene to stabilize intermediates.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize decomposition.
    Post-synthesis, deprotection under mild acidic conditions (e.g., dilute HCl) regenerates the hydroxyl group. Yield improvements (>75%) are achievable by stoichiometric control of brominating agents (e.g., N-bromosuccinimide) and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • IR Spectroscopy : A strong C=O stretch near 1680–1720 cm⁻¹ and a broad O-H stretch at 3200–3600 cm⁻¹ confirm the ketone and hydroxyl groups. Bromine’s inductive effect may shift C=O absorption to higher frequencies .
  • ¹H NMR : Key signals include:
  • A singlet (~δ 2.5 ppm) for the methyl group adjacent to the ketone.
  • Aromatic protons split into distinct patterns due to bromine’s deshielding effect (e.g., doublets at δ 7.2–7.8 ppm).
  • Hydroxyl proton resonance (δ 5.0–5.5 ppm), often broadened due to hydrogen bonding .
  • ¹³C NMR : The ketone carbon appears at ~205–210 ppm, while brominated and hydroxylated carbons show distinct shifts (e.g., C-Br at ~115–125 ppm) .

Advanced Research Questions

Q. How does the presence of both bromine and hydroxyl groups at adjacent positions on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions compared to its analogs?

  • Methodological Answer : The 3-bromo-4-hydroxy arrangement creates unique steric and electronic effects:
  • Steric hindrance : The hydroxyl group at the para position reduces accessibility to the bromine at meta, slowing SN2 reactions.
  • Electronic effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, but hydrogen bonding between the hydroxyl group and nucleophiles (e.g., amines) can alter reaction pathways .
    Comparative studies with analogs (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-one) show that substitution rates decrease by ~30% due to steric factors, but regioselectivity improves in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies can be employed to resolve contradictions in reported biological activities of structurally similar brominated propanones, such as antimicrobial vs. anti-inflammatory effects?

  • Methodological Answer : Discrepancies often arise from assay variability or substituent positioning. To address this:
  • Standardize assays : Use consistent cell lines (e.g., Staphylococcus aureus for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration).
  • Structural-activity relationship (SAR) studies : Compare analogs (e.g., 1-(3-Bromophenyl)-2-methylpropan-1-one vs. 1-(4-Fluorophenyl)-2-methylpropan-1-one) to isolate halogen and hydroxyl group contributions .
  • Computational modeling : Density Functional Theory (DFT) can predict electron distribution and binding affinities to targets like cytochrome P450 enzymes .

Q. How can computational methods like DFT or molecular docking be utilized to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • DFT calculations : Optimize the compound’s geometry to identify reactive sites (e.g., bromine’s electrophilic character) and electrostatic potential maps to predict nucleophilic attack regions.
  • Molecular docking : Use software like AutoDock Vina to simulate binding to protein targets (e.g., kinases or GPCRs). The hydroxyl group’s hydrogen-bonding capability may anchor the compound to active sites, while bromine enhances hydrophobic interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Experimental Design Considerations

Q. When designing experiments to study the oxidative stability of this compound, what factors should be controlled to ensure reproducibility?

  • Methodological Answer :
  • Environmental controls : Conduct reactions under nitrogen/argon to prevent unintended oxidation.
  • Catalyst screening : Test transition metals (e.g., Cu²⁺, Fe³⁺) for their impact on degradation rates.
  • Analytical validation : Use HPLC-MS to track degradation products (e.g., quinone formation via hydroxyl oxidation) .
  • Temperature gradients : Perform accelerated aging studies at 40–60°C to model long-term stability .

Comparative Analysis of Structural Analogs

Compound NameStructural DifferenceKey Reactivity/Biological ImpactSource
1-(4-Bromophenyl)-2-methylpropan-1-oneBromine at para, no hydroxylHigher electrophilicity; antimicrobial
1-(4-Fluorophenyl)-2-methylpropan-1-oneFluorine at paraEnhanced metabolic stability
This compoundBromine (meta), hydroxyl (para)Hydrogen bonding; potential anticancer

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